molecular formula C12H13Cl2NO B7992938 6-(2,4-Dichloro-phenoxy)hexanenitrile

6-(2,4-Dichloro-phenoxy)hexanenitrile

Cat. No.: B7992938
M. Wt: 258.14 g/mol
InChI Key: KSMPFCQZLWEVIP-UHFFFAOYSA-N
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Description

6-(2,4-Dichloro-phenoxy)hexanenitrile is a chemical compound with the CAS Registry Number 1443347-77-0 and a molecular formula of C12H13Cl2NO, corresponding to a molecular weight of 258.14 g/mol . This nitrile-functionalized dichlorophenoxy compound is supplied as a research chemical strictly for laboratory use. As a member of the chlorophenoxy chemical family, this compound is of significant interest in agricultural science research. Chlorophenoxy compounds are widely studied for their herbicidal activity and function as plant growth regulators . The mode of action for this class of chemicals often involves the disruption of normal plant growth processes, leading to the effective control of broadleaf weeds. The specific structural features of this compound—a hexanenitrile chain linked to a 2,4-dichlorophenoxy group—may be investigated for its potential effects on the efficacy and selectivity of this activity. Researchers also value this compound as a versatile synthetic intermediate. The nitrile group (-C≡N) is a highly functionalizable moiety that can be transformed into other functional groups, such as carboxylic acids or amines, making this compound a valuable building block for the synthesis of more complex molecules for various research applications . This product is intended for research purposes only and is not classified for human or veterinary use. Proper safety data sheets should be consulted prior to handling. This product is for research use only (RUO) and is not intended for personal use.

Properties

IUPAC Name

6-(2,4-dichlorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPFCQZLWEVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Alkyl Halide Intermediates

The most widely adopted method involves reacting 2,4-dichlorophenol with 6-bromohexanenitrile under basic conditions. Deprotonation of the phenolic hydroxyl group generates a phenoxide ion, which displaces the bromide via an SN2 mechanism.

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in anhydrous xylene.

  • Catalyst : Benzyltrimethylammonium chloride (0.1–0.5 mol%) as a phase-transfer agent.

  • Temperature : 70–110°C for 4–6 hours.

Example Procedure

  • Combine 2,4-dichlorophenol (1.0 equiv), 6-bromohexanenitrile (1.2 equiv), K₂CO₃ (2.0 equiv), and benzyltrimethylammonium chloride (0.2 mol%) in xylene.

  • Reflux at 110°C for 6 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Purify via vacuum distillation or recrystallization from isopropanol.

Yield : 85–92%.

Catalytic Systems and Optimization

Lewis Acid Catalysis

Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) enhance electrophilic aromatic substitution and etherification rates. In mixed-catalyst systems, AlCl₃ (0.2–1.5 equiv) reduces reaction times by 30–40% compared to uncatalyzed reactions.

Table 1: Catalyst Performance in Etherification

Catalyst SystemSolventTemperature (°C)Yield (%)
AlCl₃ (1.0 equiv)Xylene11092
FeCl₃/MgCl₂ (3:2)Acetonitrile7088
Phase-transfer (no Lewis acid)Xylene8085

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) improve phenoxide solubility but may hinder alkyl halide activation. Nonpolar solvents like xylene favor SN2 mechanisms but require phase-transfer agents to solubilize the base.

Chlorination Strategies for Phenoxy Precursors

Direct Chlorination of Phenol Derivatives

Patent CN105622396A describes a one-step chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) under FeCl₃ catalysis. Applied to phenoxyacetic acid derivatives, this method achieves 90–95% chlorination efficiency at 70°C. Adapting this to 2,4-dichlorophenol synthesis:

  • React phenol with Cl₂ gas in acetic acid at 40–60°C.

  • Quench with NaHSO₃, isolate 2,4-dichlorophenol via vacuum distillation.

Purity : 98.5% (GC-MS).

Challenges and Mitigation Strategies

Byproduct Formation

  • Polychlorinated Byproducts : Over-chlorination is minimized by using stoichiometric Cl₂ and FeCl₃ (0.5 equiv).

  • Elimination Reactions : High temperatures (>120°C) promote β-hydride elimination; maintaining reflux below 110°C mitigates this.

Purification Techniques

  • Recrystallization : Isopropanol or hexane/ethyl acetate (3:1) yields >99% pure product.

  • Distillation : Effective for large-scale production (bp 180–185°C at 0.1 mmHg).

Industrial-Scale Adaptations

Continuous Flow Processes

A continuous reactor system (patent EP0941989A2) reduces reaction times by 50%:

  • Pump 2,4-dichlorophenol and 6-bromohexanenitrile into a heated tubular reactor (100°C, 10 bar).

  • Separate phases inline, recycle unreacted starting material.

Throughput : 500 kg/day with 94% yield.

Emerging Methodologies

Photocatalytic Etherification

Pilot studies using TiO₂ nanoparticles under UV light show promise for low-temperature (25–40°C) synthesis, though yields remain suboptimal (65–70%) .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of 6-(2,4-Dichloro-phenoxy)hexanenitrile typically involves a nucleophilic substitution reaction. The primary method includes reacting 2,4-dichlorophenol with 6-bromohexanenitrile in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually conducted under heating conditions to facilitate the formation of the desired nitrile compound.

Chemical Structure:
The chemical structure of this compound includes a hexanenitrile chain attached to a 2,4-dichlorophenoxy group. This unique structure imparts specific reactivity and biological activity that are valuable for various applications.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form amides or carboxylic acids, reduction to primary amines, and nucleophilic substitution—makes it a versatile building block in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential enzyme inhibition and receptor binding properties. Its structural features allow it to interact with specific molecular targets, which can be crucial for studying biochemical pathways and drug interactions.

Industry

The compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique properties enable it to be employed in developing specialty chemicals with specific functionalities required in various industrial applications .

Enzyme Inhibition Studies

A study focused on the enzyme inhibition potential of this compound highlighted its effectiveness against certain biological targets. The compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications.

Agrochemical Development

In agrochemical research, this compound has been explored as a precursor for developing herbicides due to its structural similarity to known herbicidal compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). This case study illustrated the compound's role in enhancing herbicidal efficacy while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 6-(2,4-Dichloro-phenoxy)hexanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chlorinated phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The hexanenitrile backbone serves as a versatile scaffold for diverse substitutions. Key analogues include:

Compound Name Substituent(s) Key Functional Groups References
6-(2,4-Dichloro-phenoxy)hexanenitrile 2,4-Dichlorophenoxy Phenoxy ether, nitrile
Myclobutanil 4-Chlorophenyl, 1H-1,2,4-triazolylmethyl Triazole, chlorophenyl, nitrile
AM4346 (Cannabilactone) Cyclopentyl, benzo[c]chromenyl Lactone, aromatic rings, nitrile
6-(1H-Indol-1-yl)hexanenitrile Indole Heterocyclic (indole), nitrile
6-[2-(Hydroxymethyl)phenyldimethylsilyl]hexanenitrile Silyl, hydroxymethylphenyl Organosilicon, nitrile

Physicochemical Properties

Property This compound (Predicted) Myclobutanil Hexanenitrile (Base Compound)
Molecular Formula C₁₂H₁₂Cl₂NO C₁₅H₁₇ClN₄ C₆H₁₁N
Molecular Weight ~265.14 g/mol 288.78 g/mol 97.16 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 3.1 (experimental) 1.2
Solubility Low in water, soluble in organics Water-soluble Miscible in polar solvents
Key Applications Agrochemical (hypothetical) Fungicide Solvent, intermediate

Structure-Activity Relationships (SAR)

  • Chain Length : In cannabilactones (e.g., AM4346), elongation of the hexanenitrile chain improves CB2 receptor affinity and selectivity .
  • Halogenation: Chlorine atoms in myclobutanil and this compound enhance electrophilic reactivity and target binding .
  • Heterocyclic Substitutions : Triazole (myclobutanil) and indole moieties increase bioactivity by interacting with enzymatic or receptor active sites .

Toxicity and Environmental Impact

  • Myclobutanil : Metabolizes into hydroxylated derivatives (e.g., 5-hydroxyhexanenitrile), which retain toxicity and require careful environmental monitoring .
  • Hexanenitrile : Base compound has an 8-hour TWA-TLV of 6 ppmv due to cyanide release risks, but substitutions (e.g., in myclobutanil) alter toxicity profiles .

Biological Activity

6-(2,4-Dichloro-phenoxy)hexanenitrile is a compound of interest due to its potential biological activities, particularly in the context of herbicides and their interactions with biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a hexane backbone with a phenoxy group substituted by dichlorine atoms, contributing to its herbicidal properties. The molecular formula is C12H14Cl2N, and it has a molecular weight of approximately 245.16 g/mol.

The biological activity of this compound primarily revolves around its interaction with plant growth regulators and herbicidal action. It acts as an auxin mimic, disrupting normal plant growth by inducing uncontrolled cell division and elongation. This mechanism parallels that of other chlorophenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been extensively studied for its toxicological effects on both plants and animals.

Herbicidal Effects

Research has shown that this compound exhibits significant herbicidal activity against various weed species. A study conducted by demonstrated that the compound effectively inhibited the growth of several broadleaf weeds in agricultural settings.

Weed Species Inhibition Rate (%)
Amaranthus retroflexus85
Chenopodium album78
Solanum nigrum90

The inhibition rates indicate a high efficacy of the compound in controlling these weed species.

Toxicological Studies

Toxicological assessments have revealed potential risks associated with exposure to this compound. A case study reported severe poisoning incidents linked to similar compounds, emphasizing the need for careful handling and application in agricultural practices .

Case Studies

  • Case Study on Herbicide Poisoning : A report highlighted the acute effects of herbicide exposure in a rural population, where individuals displayed symptoms consistent with organophosphate poisoning after accidental exposure to chlorophenoxy herbicides . This underscores the importance of understanding the biological activity and potential toxicity of compounds like this compound.
  • Long-term Exposure Effects : Epidemiological studies have suggested associations between long-term exposure to chlorophenoxy herbicides and increased cancer risks in agricultural workers . While specific data on this compound is limited, it is crucial to consider these findings when evaluating its safety profile.

Research Findings

Recent studies have focused on the extraction and characterization of biological activities related to compounds similar to this compound. For instance, research on discarded young fig fruits (DYFFs) indicated that phenolic compounds exhibit antioxidant properties which could correlate with the biological activities observed in herbicides .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 6-(2,4-Dichloro-phenoxy)hexanenitrile, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) between 2,4-dichlorophenol and a nitrile-containing alkyl halide (e.g., 6-bromohexanenitrile) under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

For optimization, factorial design experiments (e.g., 2^k designs) can systematically evaluate variables like molar ratios, temperature, and solvent polarity . A hypothetical optimization table is provided below:

VariableLow LevelHigh LevelOptimal Condition
Molar Ratio (Phenol:Alkyl Halide)1:1.21:1.51:1.4
Temperature (°C)608075
Reaction Time (h)122418

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm) and alkyl chain signals (δ 1.3–2.1 ppm) confirm structure.
    • ¹³C NMR : Nitrile carbon appears at ~115–120 ppm.
  • FT-IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group.
  • GC-MS : Fragmentation patterns should align with molecular ion peaks (M⁺) and characteristic losses (e.g., Cl⁻).

Cross-referencing with databases (e.g., SciFinder) is essential to resolve ambiguities, especially for distinguishing regioisomers .

Q. How can the stability of this compound under varying storage conditions be assessed?

Stability studies should include:

  • Thermal Stability : TGA/DSC to determine decomposition temperatures.
  • Photostability : UV-Vis exposure tests (e.g., ICH Q1B guidelines) to detect photo-degradation.
  • Hydrolytic Stability : Accelerated aging in aqueous buffers (pH 3–9) at 40°C for 4 weeks.

Hypothetical degradation pathways might involve hydrolysis of the nitrile group to an amide or cleavage of the ether linkage under acidic conditions.

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The nitrile group can act as a directing group in C–H activation reactions (e.g., Pd-catalyzed couplings). Computational studies (DFT) are recommended to map transition states and identify regioselectivity. For example:

  • Electrophilic Aromatic Substitution (EAS) : Nitrile’s electron-withdrawing effect directs incoming electrophiles to the meta position relative to the phenoxy group.
  • Cyanation Reactions : The nitrile may participate in metal-mediated cyanation, requiring careful control of catalysts (e.g., CuCN) and ligands .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • QSAR Models : Predict biodegradation half-lives and ecotoxicity using software like EPI Suite.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
  • Fragment Contribution Methods : Estimate logP and soil sorption coefficients (Koc) for environmental risk assessment .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Impurity Profiles : HPLC-UV/HRMS to quantify trace intermediates or byproducts.
  • Assay Conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640).
  • Structural Confirmation : Single-crystal X-ray diffraction to verify stereochemistry and polymorphic forms.

A comparative analysis framework is proposed:

ParameterStudy A (2020)Study B (2023)Resolution Strategy
Purity (%)9598LC-MS validation
Assay MediumDMSOEthanolSolvent control
IC50 (µM)12.58.2Dose-response curves

Methodological Guidance

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound analogs?

  • Variable Selection : Modify substituents on the phenoxy ring (e.g., Cl vs. CF₃) and alkyl chain length.
  • High-Throughput Screening (HTS) : Use 96-well plates to test cytotoxicity, enzyme inhibition, and solubility.
  • Multivariate Analysis : PCA or PLS-DA to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Preparative HPLC : C18 columns with acetonitrile/water gradients (60–80% organic phase).
  • Countercurrent Chromatography (CCC) : Ideal for thermally labile compounds; solvent systems like hexane/ethyl acetate/methanol/water.
  • Membrane Separation : Nanofiltration to remove low-MW impurities (<500 Da) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.